molecular formula C14H10F4O2 B6375133 3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol CAS No. 1261888-88-3

3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol

Cat. No.: B6375133
CAS No.: 1261888-88-3
M. Wt: 286.22 g/mol
InChI Key: ZIDDAPSFFBYDFL-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol is an organic compound with the molecular formula C14H10F4O2. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a trifluoromethyl group attached to a phenol ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol typically involves the trifluoromethylation of carbon-centered radical intermediates. This process can be achieved through radical trifluoromethylation, which has been extensively studied and documented

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced hydroxy compounds, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s fluorine and trifluoromethyl groups contribute to its unique reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methylphenol
  • 3,4-Difluorophenol
  • 4-Fluoro-2-methylphenol
  • 4-Fluorophenol
  • 3-Fluorophenol

Uniqueness

Compared to these similar compounds, 3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol is unique due to the presence of both a methoxy group and a trifluoromethyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications and synthetic pathways .

Properties

IUPAC Name

3-fluoro-4-[2-methoxy-5-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O2/c1-20-13-5-2-8(14(16,17)18)6-11(13)10-4-3-9(19)7-12(10)15/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDDAPSFFBYDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684564
Record name 2-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261888-88-3
Record name 2-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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